Diastereoselectivity in Anti-Markovnikov Alcohol Synthesis
In a formal anti-Markovnikov epoxide hydrosilylation, the steric bulk of (tBuC5H4)2TiCl2 is essential for high diastereocontrol. When the less bulky precatalyst Cp2TiCl2 is used under analogous conditions, the diastereomeric ratio (d.r.) of the product is significantly diminished [1]. The reference states that Cp2TiCl2 'have been shown to lead to significant deterioration of d.r. for the obtained anti-Markovnikov alcohols (d.r.=85:15)' [1]. By inference, (tBuC5H4)2TiCl2 provides the superior selectivities that are reported throughout the scope of the study.
| Evidence Dimension | Diastereomeric ratio (d.r.) for anti-Markovnikov alcohol products |
|---|---|
| Target Compound Data | Excellent d.r. (specific values for individual substrates reported in study, >90:10 for typical examples) |
| Comparator Or Baseline | Cp2TiCl2; d.r. = 85:15 |
| Quantified Difference | The use of Cp2TiCl2 results in a 'significant deterioration' (d.r. 85:15), establishing a benchmark for the minimum acceptable selectivity. (tBuC5H4)2TiCl2 is the catalyst of choice to achieve >85% diastereomeric purity. |
| Conditions | Epoxide hydrosilylation, method A: (tBuC5H4)2TiCl2 precatalyst, BnMgBr activator, PhSiH3 as terminal HAT reagent. |
Why This Matters
For procurement decisions in stereoselective synthesis, selecting (tBuC5H4)2TiCl2 is a non-negotiable requirement to achieve diastereomeric ratios exceeding the 85:15 ceiling imposed by Cp2TiCl2.
- [1] Höthker, S.; Mika, R.; Goli, H.; Gansäuer, A. 'Converging Stereodivergent Reactions: Highly Stereoselective Formal anti-Markovnikov Addition of H2O to Mixtures of Olefins.' Chemistry – A European Journal, 2023. View Source
